2-O-Ethyl ascorbic acid synthesis and purification methods
2-O-Ethyl ascorbic acid synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Ethyl Ascorbic Acid
Disclaimer: Scientific literature and patents predominantly describe the synthesis and purification of 3-O-Ethyl Ascorbic Acid . Information regarding the synthesis of 2-O-Ethyl Ascorbic Acid is scarce, and some sources appear to conflate the two isomers. This guide will focus on the well-documented methods for the 3-O-ethyl isomer, which is the commercially significant and widely researched compound.
Introduction
3-O-Ethyl Ascorbic Acid, a stabilized ether derivative of Vitamin C, offers enhanced stability against oxidation compared to its parent molecule, L-ascorbic acid. This improved stability, coupled with its oil and water solubility, makes it a highly valued ingredient in the cosmetics and pharmaceutical industries for applications such as skin whitening, anti-aging, and antioxidant formulations.[1][2][3] After penetrating the skin, it is metabolized back to ascorbic acid, allowing it to exert the biological effects of Vitamin C.[1][2] This document provides a comprehensive overview of the primary synthesis routes and purification methodologies for 3-O-Ethyl Ascorbic Acid, intended for researchers, chemists, and professionals in drug development.
Synthesis Methodologies
The synthesis of 3-O-Ethyl Ascorbic Acid is primarily achieved through two main strategies: a multi-step process involving protection and deprotection of hydroxyl groups, and a more direct one-step synthesis.
Three-Step Synthesis (Protection-Alkylation-Deprotection)
This is a common and often high-yielding industrial method that involves protecting the more reactive hydroxyl groups at the C-5 and C-6 positions before ethylating the C-3 hydroxyl group.[4][5]
Step 1: Protection of 5,6-Hydroxyl Groups The first step is to protect the diol at the C-5 and C-6 positions of L-ascorbic acid. This is typically achieved by reacting it with a ketone, such as acetone (B3395972) or cyclopentanone, in the presence of an acid catalyst to form a ketal (e.g., 5,6-O-isopropylidene-L-ascorbic acid).[1][4][6]
Step 2: Ethylation of the 3-Hydroxyl Group The protected intermediate, 5,6-O-isopropylidene-L-ascorbic acid, is then reacted with an ethylating agent. Common agents include ethyl bromide or ethyl tosylate, often in the presence of a base like sodium bicarbonate in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1][6]
Step 3: Deprotection (Hydrolysis) The final step involves the removal of the protecting group by acid-catalyzed hydrolysis. The 3-O-ethyl-5,6-O-isopropylidene ascorbic acid is treated with an acid, such as hydrochloric acid or formic acid, in a solvent like methanol (B129727) or water to yield the final 3-O-Ethyl Ascorbic Acid.[1][7][8]
One-Step Synthesis (Direct Ethylation)
A simpler, more direct method involves the reaction of sodium L-ascorbate with an ethylating agent like ethyl bromide in a suitable solvent, typically DMSO.[9][10] This approach avoids the need for protection and deprotection steps, making it more atom-economical.[7][11] However, this method can lead to the formation of byproducts due to the potential for alkylation at other hydroxyl positions, which can make purification more challenging and may result in lower yields of the desired product compared to the three-step method.[2]
Quantitative Data from Literature
The following tables summarize quantitative data from various reported synthesis protocols.
Table 1: Three-Step Synthesis Data
| Step | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1. Protection | L-Ascorbic Acid, Acetone | p-Toluenesulfonic Acid | Acetone | 25 | 8 | 93 | [1] |
| 1. Protection | L-Ascorbic Acid, Acetone | Methanesulfonic Acid | Acetone | 25-30 | 5 | 80 | [6] |
| 2. Ethylation | 5,6-O-isopropylidene-L-ascorbic acid, Ethyl Bromide | Sodium Bicarbonate | DMSO | 70 | 2 | 95 | [1] |
| 2. Ethylation | 5,6-O-isopropylidene-L-ascorbic acid, Ethyl Tosylate | Sodium Bicarbonate | DMF | 60 | 10 | N/A | [6] |
| 3. Deprotection | 3-O-ethyl-5,6-O-isopropylidene ascorbic acid | Hydrochloric Acid | Methanol | 60 | 3 | 98 | [1][7] |
| 3. Deprotection | 3-O-ethyl-isopropylidene ascorbic acid | Hydrochloric Acid | Water | 60 | 2 | 84.3 |[5][12] |
Table 2: One-Step Synthesis Data
| Reactants | Molar Ratio (Ascorbate:EtBr) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Sodium L-Ascorbate, Ethyl Bromide | 1:1.2 | DMSO | 50 | 3.5 | 51.0 | [10][11] |
| Sodium L-Ascorbate, Ethyl Bromide | 1:1.4 | DMSO | 50 | 3 | 62.0 | [10] |
| Sodium L-Ascorbate, Ethyl Bromide | 1:1.6 | DMSO | 50 | 3 | 62.0 |[10] |
Experimental Protocols
Protocol for Three-Step Synthesis[1][7]
Step 1: Synthesis of 5,6-O-isopropylidene-L-ascorbic acid
-
Add 70g of L-ascorbic acid, 22g of p-toluenesulfonic acid, and 700 ml of acetone to a 1.5-liter flask.
-
Stir the mixture at room temperature (25°C) for 8 hours.
-
A large volume of crystals will form. Filter the reaction mixture.
-
Wash the filter cake with acetone and dry under vacuum to obtain 5,6-O-isopropylidene-L-ascorbic acid crystals (yield: ~93%).[1]
Step 2: Synthesis of 3-O-ethyl-5,6-O-isopropylidene ascorbic acid
-
Dissolve 30g of 5,6-O-isopropylidene-L-ascorbic acid in 120 ml of DMSO.
-
Add 7.6g of ethyl bromide and 11.6g of sodium bicarbonate to the solution.
-
Heat the reaction mixture to 70°C and maintain for 2 hours.
-
After cooling to room temperature, extract the mixture three times with 1000 ml of toluene.
-
Wash the combined organic extracts with water, then concentrate to induce crystallization, yielding 3-O-ethyl-5,6-O-isopropylidene ascorbic acid (yield: ~95%).[1]
Step 3: Deprotection to form 3-O-Ethyl Ascorbic Acid
-
Dissolve 10g of 3-O-ethyl-5,6-O-isopropylidene ascorbic acid in 100 ml of methanol.
-
Add 5 ml of 50% (v/v) hydrochloric acid.
-
Heat the mixture to 60°C for 3 hours.
-
Neutralize the solution with sodium bicarbonate.
-
Add ethyl acetate (B1210297) to extract the product. Crystallization from the extract yields 3-O-Ethyl Ascorbic Acid (yield: ~98%).[1][7]
Protocol for One-Step Synthesis[10]
-
Dissolve sodium L-ascorbate (1.98g, 10.0 mmol) in 50 mL of DMSO in a reaction vessel.
-
Stir the solution for 10 minutes at 50°C.
-
Add ethyl bromide (896 μL, 12.0 mmol).
-
Continue stirring the mixture for 3.5 hours at 50°C.
-
The final product must be purified from the reaction mixture, typically using column chromatography.
Purification and Analysis
Purification is a critical step to remove unreacted starting materials, byproducts, and solvents to achieve the high purity required for cosmetic and pharmaceutical applications.
Purification Techniques
-
Recrystallization: This is the most common method for purifying the final product. A crude product is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/ethanol) at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.[5][12][13]
-
Column Chromatography: Particularly necessary for the purification of products from one-step synthesis to separate the desired 3-O-ethyl isomer from other alkylated byproducts and starting materials.[2][10] Reversed-phase columns (e.g., ODS) are often used.[10]
-
Solvent Extraction and Washing: Used during the workup of the reaction mixture to separate the product from water-soluble or organic-soluble impurities. Toluene is often used to extract the protected intermediate, and ethyl acetate is used for the final product.[1]
-
Azeotropic Distillation: This technique can be used to remove water from reaction mixtures, driving certain reactions to completion or aiding in the isolation of the product from aqueous solutions.[14]
Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of Ethyl Ascorbic Acid and quantifying it in formulations. Reversed-phase HPLC with UV detection (typically around 245 nm) is commonly employed.[10][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the synthesized compound, ensuring the ethyl group is at the correct (C-3) position.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[16]
-
Melting Point: A sharp melting point range (literature value ~113-114°C) is a good indicator of purity.[12]
References
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- 5. METHOD FOR PREPARING 3-O-ALKYL-ASCORBIC ACID - Patent 2081920 [data.epo.org]
- 6. US7741496B2 - Ascorbic acid derivatives - Google Patents [patents.google.com]
- 7. 3-O-Ethyl-L-ascorbic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN103113333A - Synthesizing method of vitamin C ethyl ether - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
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- 11. A simple efficient synthesis and biological evaluation of 3-O-ethylascorbic acid [pubmed.ncbi.nlm.nih.gov]
- 12. EP2081920B1 - Method for preparing 3-o-alkyl-ascorbic acid - Google Patents [patents.google.com]
- 13. Reddit - The heart of the internet [reddit.com]
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